molecular formula C17H15N3OS B2384536 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 863594-03-0

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2384536
CAS No.: 863594-03-0
M. Wt: 309.39
InChI Key: HVGJAPQYFLIFEO-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Biochemical Analysis

Biochemical Properties

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide interacts with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound exhibits strong inhibitory activity against PI3K, with an IC50 of 3.6 nM .

Cellular Effects

The compound’s interaction with PI3K influences various cellular processes. By inhibiting PI3K, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in cell function, potentially influencing cell growth and proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and leading to changes in downstream signaling pathways . This can result in altered gene expression and changes in cellular metabolism .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound exhibits stable inhibitory activity against PI3K .

Dosage Effects in Animal Models

Early studies suggest that the compound exhibits potent PI3K inhibitory activity at nanomolar concentrations .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway, a key regulator of many cellular processes . The compound’s interaction with PI3K can influence metabolic flux and metabolite levels .

Transport and Distribution

Given its interaction with PI3K, it is likely that the compound is distributed to areas of the cell where PI3K is active .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with PI3K. As PI3K is active in various compartments of the cell, the compound may be localized to these areas .

Preparation Methods

The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiazolo[5,4-b]pyridine rings are replaced with other groups.

Comparison with Similar Compounds

Similar compounds to N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide include other thiazolo[5,4-b]pyridine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and properties. Some examples include:

The uniqueness of this compound lies in its specific substituents and their effects on its biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-10-4-5-12(9-14(10)19-15(21)11-6-7-11)16-20-13-3-2-8-18-17(13)22-16/h2-5,8-9,11H,6-7H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGJAPQYFLIFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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